molecular formula C6H9N3O2 B8759312 1-ethyl-2-methyl-5-nitroimidazole

1-ethyl-2-methyl-5-nitroimidazole

Cat. No.: B8759312
M. Wt: 155.15 g/mol
InChI Key: XYNVNGOLNUIHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-methyl-5-nitroimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-2-methyl-5-nitroimidazole can be synthesized through various methods. One common approach involves the nitration of 2-methylimidazole, which is prepared by the condensation of glyoxal, ammonia, and acetaldehyde. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the fifth position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-2-methyl-5-nitroimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-5-nitroimidazole involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity .

Comparison with Similar Compounds

1-ethyl-2-methyl-5-nitroimidazole can be compared with other nitroimidazole compounds such as metronidazole, tinidazole, and ornidazole. These compounds share similar structural features and mechanisms of action but differ in their specific substituents and pharmacokinetic properties. For example:

These differences can influence the compounds’ efficacy, spectrum of activity, and side effect profiles.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

1-ethyl-2-methyl-5-nitroimidazole

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h4H,3H2,1-2H3

InChI Key

XYNVNGOLNUIHDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=C1[N+](=O)[O-])C

Origin of Product

United States

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